molecular formula C16H19N3O3S B2399200 N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692762-41-7

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No. B2399200
CAS RN: 692762-41-7
M. Wt: 333.41
InChI Key: OHXNTLSXBARVRP-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide, also known as DPA-714, is a small molecule radioligand that is used in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including apoptosis, steroidogenesis, and immune response. The use of DPA-714 in PET imaging has allowed for the visualization and quantification of TSPO expression in vivo, which has important implications for the study of various diseases.

Scientific Research Applications

Potential Inhibitors of SARS-CoV-2 Proteases

The compound has been synthesized and studied as a potential inhibitor of SARS-CoV-2 proteases . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from -7.33 kcal/mol to -6.54 kcal/mol . This suggests that the compound could be a potential candidate for COVID-19 drug development .

Green Synthesis Method

An efficient operationally simple and convenient green synthesis method has been developed for the compound . The synthesis was done in ethanol at room temperature in green conditions, yielding up to 90% .

Drug-likeness and ADMET Prediction

The compound has been subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . This analysis is crucial in predicting the drug-likeness of a compound, which is an important aspect of drug development .

Pharmacophore Modeling and Molecular Docking

The compound has been used in pharmacophore modeling and molecular docking against the active site of SARS-CoV-2 target main protease (Mpro) enzyme . This is a critical step in drug discovery as it helps in understanding the interaction between the drug and its target .

DFT Analysis

The compound has been subjected to Density Functional Theory (DFT) analysis . This analysis helps in understanding the electronic structure of the molecule, which is important in predicting its reactivity .

Analgesic Activity

The compound has shown good analgesic activity, comparable or superior to paracetamol . This suggests that the compound could be developed as a new analgesic drug .

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)15-9-7-14(8-10-15)18-16(20)13-6-5-11-17-12-13/h5-12H,3-4H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXNTLSXBARVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide

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